1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, such as 1-Bromo-3,5-bis(trifluoromethyl)benzene, involves the selective preparation by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This method allows for the production of synthetically useful reactions through various organometallic intermediates (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes, including compounds closely related to 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, has been characterized by X-ray crystallography. These analyses reveal various interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play significant roles in determining the compound's crystal packing and structural properties (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
Reactions involving bromomethyl- and nitro-substituted compounds demonstrate a wide range of chemical reactivities. For example, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine from commercially available precursors illustrates the compound's versatility in forming new bonds and structures (Ciber et al., 2023). Additionally, the conversion of these compounds into various organometallic and organic derivatives showcases their broad applicability in synthetic chemistry.
Scientific Research Applications
Organometallic Synthesis : It serves as a versatile starting material for organometallic synthesis, particularly in reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
X-Ray Structure Determinations : This compound contributes to the understanding of C–H···Br, C–Br···Br, and C–Br···π interactions in benzene derivatives, aiding in crystallography and molecular structure analysis (Jones, Kuś & Dix, 2012).
Electrochemical Studies : It is used in electrochemical studies, particularly in understanding the electron-transfer properties of metal complexes and ligands, and their potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
Synthesis of Novel Organic Compounds : It plays a role in the synthesis of new organic compounds like Ethynylferrocene compounds and derivatives of nitroethenes, contributing to the development of new materials and chemicals with specific properties (Fink et al., 1997), (Chachkov et al., 2008).
Fuel Cell Technology : It is also involved in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, indicating its utility in energy-related applications (Yang et al., 2018).
Luminescent Materials : The synthesis and investigation of luminescent properties of various derivatives indicate potential applications in optoelectronics and sensing technologies (Behnisch & Hanack, 2001).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQSFGFVNXGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595208 | |
Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
CAS RN |
180146-67-2 | |
Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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